molecular formula C18H15N5O B1423170 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline CAS No. 1351399-06-8

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline

Cat. No.: B1423170
CAS No.: 1351399-06-8
M. Wt: 317.3 g/mol
InChI Key: MUEVDRLZGNBRRU-UHFFFAOYSA-N
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Description

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline is a complex organic compound that features a unique combination of heterocyclic structures. The compound contains an oxadiazole ring, an imidazole ring, and an aniline group, making it a molecule of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Imidazole Derivatives: Compounds with imidazole rings and varying functional groups.

    Aniline Derivatives: Compounds with aniline groups and different heterocyclic structures.

Uniqueness

4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline is unique due to its combination of oxadiazole, imidazole, and aniline moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

4-[[4-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-15-8-6-13(7-9-15)10-23-11-16(20-12-23)18-21-17(22-24-18)14-4-2-1-3-5-14/h1-9,11-12H,10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEVDRLZGNBRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
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4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
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4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
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4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
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4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline
Reactant of Route 6
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4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline

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